Fingolimod hydrochloride, chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, is a synthetic sphingosine 1-phosphate (S1P) receptor modulator [, ]. It serves as a valuable tool in scientific research, particularly in immunology and neuroscience, due to its ability to modulate immune responses and influence cellular signaling pathways [, ].
Fingolimod hydrochloride is a synthetic sphingosine analogue primarily utilized as a disease-modifying treatment for relapsing forms of multiple sclerosis. It acts as a sphingosine-1-phosphate receptor modulator, influencing lymphocyte trafficking and thereby reducing their presence in the central nervous system. This mechanism is particularly beneficial in managing autoimmune diseases like multiple sclerosis, where aberrant immune responses lead to neuronal damage.
Fingolimod hydrochloride is classified as an immunosuppressant and is commercially known under the brand name Gilenya. It is manufactured by Novartis and has been approved by various health authorities, including the U.S. Food and Drug Administration. The compound is derived from natural sphingosine but has been chemically modified to enhance its pharmacological properties.
Another synthetic route described in patents emphasizes a shorter process that includes:
These methods highlight the balance between efficiency and safety, as they avoid hazardous reagents commonly used in organic synthesis.
Fingolimod hydrochloride has the molecular formula and a molecular weight of approximately 343.93 g/mol. The chemical structure features a long hydrophobic octyl side chain attached to a central sphingosine-like backbone, which includes an amino group and hydroxyl functionalities that contribute to its receptor-modulating activity .
Fingolimod undergoes various chemical reactions during its synthesis:
Fingolimod functions by binding to sphingosine-1-phosphate receptors on lymphocytes. This binding leads to:
This mechanism effectively modulates immune responses without broadly suppressing the immune system, distinguishing Fingolimod from traditional immunosuppressants.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity, identity, and concentration during quality control processes in manufacturing .
Fingolimod hydrochloride is primarily used in clinical settings for:
Fingolimod hydrochloride traces its molecular lineage to myriocin (ISP-1), a potent immunosuppressive metabolite isolated in 1990 from the entomopathogenic fungus Isaria sinclairii (formerly classified as Cordyceps sinclairii) [2] [7] [9]. This fungus, used for centuries in traditional Chinese medicine as "Dong Chong Xia Cao" (winter worm, summer grass), parasitizes cicada nymphs and produces myriocin as a secondary metabolite [9]. Structurally, myriocin is a complex 18-carbon amino acid featuring three chiral centers, a trans-double bond at C6–C7, and a C14-ketone functionality (Table 1). While myriocin demonstrated exceptional in vitro immunosuppressive activity (100-fold stronger than cyclosporin A in mixed lymphocyte reactions), its in vivo utility was limited by severe hepatotoxicity and gastrointestinal toxicity in rodent models [7].
The discovery team at Yoshitomi Pharmaceuticals (later Mitsubishi Tanabe Pharma) identified myriocin's mechanism: irreversible inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis [5] [7]. This insight drove efforts to synthesize simplified, less toxic analogs while retaining SPT modulation. Early structure-activity relationship (SAR) studies revealed that the C14-ketone, C4-hydroxyl, and C6–C7 double bond were non-essential for immunosuppression. Crucially, reduction of the C2-carboxylic acid to a hydroxymethyl group yielded ISP-I-28, a compound with reduced toxicity and retained efficacy in rat skin allograft models [7]. This modification marked the first critical step toward fingolimod.
Table 1: Structural Evolution from Myriocin to Fingolimod Hydrochloride
Compound | Key Structural Features | Bioactivity | Limitations |
---|---|---|---|
Myriocin (ISP-1) | C18-amino acid, 3 chiral centers, C6=C7 trans double bond, C14-ketone, C2-COOH | Potent SPT inhibitor (IC₅₀ ~0.5 nM); 100x more potent than cyclosporin A in vitro | Severe hepatotoxicity in vivo; complex synthesis |
ISP-I-28 | C2-carboxylic acid reduced to hydroxymethyl; retains chiral centers | Reduced toxicity; prolonged rat skin allograft survival | Residual complexity; moderate in vivo potency |
Fingolimod (FTY720) | Symmetric 2-amino-1,3-propanediol core; n-octylphenyl side chain; no chiral centers | High oral bioavailability; S1P receptor modulation | Requires phosphorylation for S1P activity |
Fingolimod Hydrochloride | HCl salt form; crystalline polymorphs (e.g., Form A, B) | Improved stability and solubility; pharmaceutically viable | Patent disputes over crystalline forms |
The transformation of ISP-I-28 into fingolimod exemplifies rational drug design through strategic structural simplification. Researchers systematically eliminated chiral centers and unsaturated bonds, culminating in a symmetric C₂-symmetric 2-amino-1,3-propanediol scaffold [6] [7]. The critical breakthrough came with the replacement of the variable alkyl chain with a linear n-octylphenyl group, yielding (2-amino-2-[2-(4-n-octylphenyl)ethyl]propane-1,3-diol), designated FTY720 (later fingolimod) [5] [9]. This bioisosteric replacement conferred three advantages:
Fingolimod acts as a prodrug, requiring in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form the active moiety, fingolimod-phosphate (FTY720-P) [1] [5]. FTY720-P functions as a sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P₁,₃,₄,₅ subtypes. Its immunosuppressive effect stems from functional antagonism at S1P₁ receptors on lymphocytes, inducing receptor internalization and sequestration of circulating T-cells in lymph nodes [1] [5] [9]. Notably, unlike myriocin’s SPT inhibition, fingolimod’s activity is primarily receptor-mediated, explaining its improved safety profile [5] [7].
Table 2: Key Synthetic Steps for Fingolimod Hydrochloride
Step | Reaction | Purpose | Patent/Process Refinements |
---|---|---|---|
1. Alkylation | 4-Bromobenzyl cyanide + 1-bromooctane → 4-octylphenylacetonitrile | Forms lipophilic side chain | US9266816B2: Solvent optimization (DMF/THF) |
2. Hydrolysis & Reduction | Nitrile → Carboxylic acid → Aldehyde | Generates aldehyde for Grignard reaction | Improved yield (85%) via Pd-catalyzed hydrogenation |
3. Grignard Addition | Aldehyde + 3-chloro-2-chloromethyl-1-propene → Tertiary alcohol | Builds propanediol precursor | US9925138B2: Anionic surfactant stabilization |
4. Amination & Hydrolysis | Epoxide formation → Ring opening with ammonia → Diol | Forms 2-amino-1,3-propanediol core | Polymorph control (Form A crystallization) |
5. Salt Formation | Free base + HCl in ethanol/water → Fingolimod HCl | Improves crystallinity/stability | US9266816B2: Recrystallization from acetone/water |
The development of fingolimod hydrochloride is marked by significant intellectual property battles and regulatory achievements:
Table 3: Patent and Regulatory Milestones for Fingolimod Hydrochloride
Year | Event | Significance | Legal/Commercial Impact |
---|---|---|---|
1992 | JP 04-507978 (Yoshitomi) | First analog synthesis patent | Foundation of IP portfolio |
1998 | US7026338 (Yoshitomi/Novartis) | Composition-of-matter for fingolimod | Blocked generics until 2019 |
2010 | US FDA approval (Gilenya®) | First oral MS therapy | Peak sales > $3.3 billion (2019) |
2015 | USPTO patent invalidation | US7144891 ruled "obvious" | Enabled generic entry in US |
2019 | FDA generic approvals (HEC Pharm, Biocon, Sun Pharma) | End of market exclusivity | Price reduction >80% |
2022 | Supreme Court denies Novartis appeal | Generic launch permitted | Final loss of US exclusivity |
2023 | Supreme Court declines patent revival (US9266816B2) | Crystalline form patent invalidated | Generics dominate global market |
Concluding Remarks
Fingolimod hydrochloride exemplifies the successful translation of a natural product into a mechanistically novel therapeutic through rational drug design. Its journey from a fungal metabolite to an MS therapeutic underscores the interplay between traditional medicine, chemical innovation, and molecular pharmacology. Despite patent expiries, its structural and mechanistic legacy persists in next-generation S1P modulators (e.g., siponimod, ozanimod) with enhanced receptor selectivity.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: